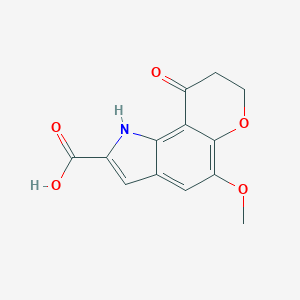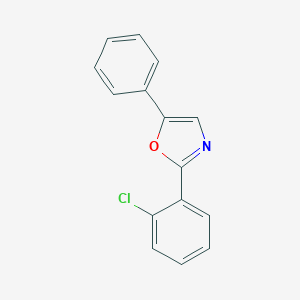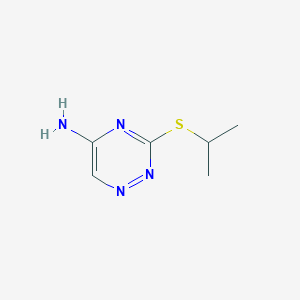![molecular formula C19H22N2O5 B184872 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide CAS No. 5837-83-2](/img/structure/B184872.png)
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide, also known as TPNPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist of retinoic acid receptor-related orphan receptor gamma (RORγ), a transcription factor that plays a crucial role in the regulation of immune cell differentiation and function.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to have potential applications in the field of immunology, particularly in the study of Th17 cells. Th17 cells are a subset of T helper cells that play a crucial role in the immune response against extracellular pathogens. RORγ is a key transcription factor in the differentiation of Th17 cells, and 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to selectively activate RORγ, leading to the induction of Th17 cell differentiation. This makes 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide a valuable tool for studying the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer.
Wirkmechanismus
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide selectively binds to and activates RORγ, leading to the induction of Th17 cell differentiation. RORγ is a member of the nuclear receptor superfamily of transcription factors and functions as a ligand-dependent transcriptional activator. Upon binding to 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide, RORγ undergoes a conformational change that allows it to recruit coactivator proteins and bind to specific DNA sequences, resulting in the upregulation of target genes involved in Th17 cell differentiation.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to induce the differentiation of Th17 cells both in vitro and in vivo. In addition, 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to promote the production of proinflammatory cytokines, such as IL-17 and IL-22, by Th17 cells. These effects are mediated by the activation of RORγ and the upregulation of target genes involved in Th17 cell differentiation and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide in lab experiments is its selectivity for RORγ. This allows for the specific activation of Th17 cell differentiation without affecting other immune cell subsets. However, one limitation of using 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide for each experimental system.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide and its applications in immunology. One direction is the investigation of the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer. Another direction is the development of more potent and selective RORγ agonists that can be used as therapeutic agents. Finally, the use of 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide in combination with other immunomodulatory agents may provide new insights into the regulation of immune cell function and the development of novel immunotherapies.
Synthesemethoden
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield the amide intermediate. Finally, the amide intermediate is treated with propanoyl chloride in the presence of triethylamine to form 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide.
Eigenschaften
CAS-Nummer |
5837-83-2 |
|---|---|
Produktname |
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide |
Molekularformel |
C19H22N2O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-5-17(22)20-13-6-8-14(9-7-13)21-19(23)12-10-15(24-2)18(26-4)16(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
BZRVHKFQARWKPD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)





![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)